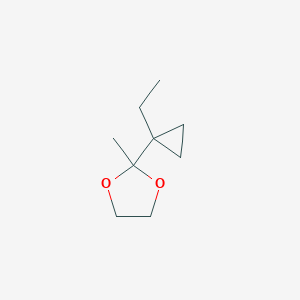
2-(1-Ethylcyclopropyl)-2-methyl-1,3-dioxolan
Cat. No. B100854
Key on ui cas rn:
16278-06-1
M. Wt: 156.22 g/mol
InChI Key: BLQNGAUNTBWUFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07071344B1
Procedure details


500 mg of olefin 8 is dissolved in 15 ml of ethyl acetate, 150 mg of platinum(IV) oxide is added and hydrogenated in a hydrogenating apparatus until no more hydrogen is taken up. After filtration, it is concentrated by evaporation, whereby 398 mg of title compound 195 is obtained as a colorless oil, which is immediately further reacted.
Name
olefin
Quantity
500 mg
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
[CH:1]([C:3]1([C:6]2([CH3:11])[O:10][CH2:9][CH2:8][O:7]2)[CH2:5][CH2:4]1)=[CH2:2].[H][H]>C(OCC)(=O)C.[Pt](=O)=O>[CH2:1]([C:3]1([C:6]2([CH3:11])[O:7][CH2:8][CH2:9][O:10]2)[CH2:4][CH2:5]1)[CH3:2]
|
Inputs


Step One
|
Name
|
olefin
|
|
Quantity
|
500 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(=C)C1(CC1)C1(OCCO1)C
|
|
Name
|
|
|
Quantity
|
15 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|
Step Three
|
Name
|
|
|
Quantity
|
150 mg
|
|
Type
|
catalyst
|
|
Smiles
|
[Pt](=O)=O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
After filtration, it
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
is concentrated by evaporation
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)C1(CC1)C1(OCCO1)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 398 mg | |
| YIELD: CALCULATEDPERCENTYIELD | 78.6% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

